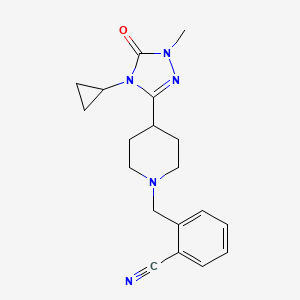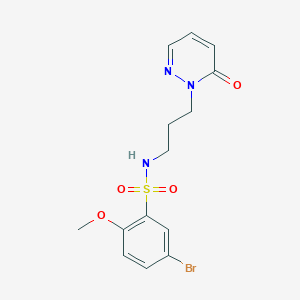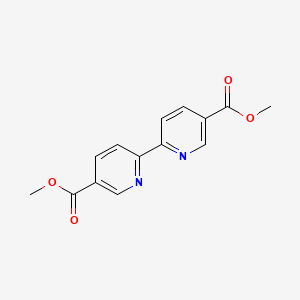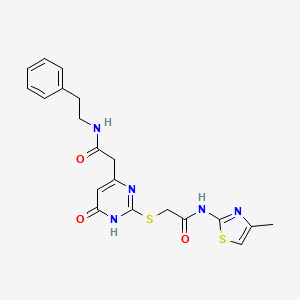![molecular formula C18H22N6 B3020620 (2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine CAS No. 887453-81-8](/img/structure/B3020620.png)
(2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound (2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a derivative of pyrazolopyrimidine, which is a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related structures and their biological activities, which can provide insights into the possible characteristics and activities of the compound .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the paper titled "2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity" describes the synthesis of pyrazolo[1,5-a]pyrimidines with modifications at different positions to study their anti-inflammatory properties . These modifications include the introduction of a longer side chain and substitution of the phenyl group, which could be analogous to the synthesis of the compound , where a 2-methylphenyl and a 1-methyl-6-piperidyl group are introduced.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is crucial for their interaction with biological targets. The paper on "2-Arylpyrazolo[4,3-d]pyrimidin-7-amino derivatives as new potent and selective human A3 adenosine receptor antagonists" discusses the importance of different substituents on the bicyclic scaffold for binding affinity and selectivity towards the human A3 adenosine receptor . The presence of lipophilic groups and acyl moieties is highlighted as important for efficient binding, suggesting that the molecular structure of (2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine, with its specific substituents, may also play a significant role in its biological activity.
Chemical Reactions Analysis
The chemical reactions involving pyrazolopyrimidine derivatives can be complex and are influenced by the nature of the substituents present on the core structure. Although the provided papers do not detail specific reactions for the compound , they do provide insights into how modifications can affect the reactivity and interaction with biological targets. For example, the introduction of acyl groups on the 7-amino group of pyrazolo[4,3-d]pyrimidin derivatives was found to be crucial for binding to the human A3 adenosine receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are determined by their molecular structure. The papers suggest that the introduction of different substituents can significantly alter these properties, which in turn affects their pharmacological profile. For instance, compound 3 from the first paper, which is a pyrazolo[1,5-a]pyrimidin derivative, showed high anti-inflammatory activity and a better therapeutic index than reference drugs, along with the absence of ulcerogenic activity . This indicates that the physical and chemical properties of such compounds can be fine-tuned to achieve desired therapeutic effects with reduced side effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-8-4-5-9-15(13)20-16-14-12-19-23(2)17(14)22-18(21-16)24-10-6-3-7-11-24/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBIMNTOWPORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B3020542.png)




![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)
![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)




![4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020560.png)